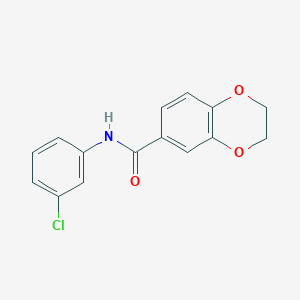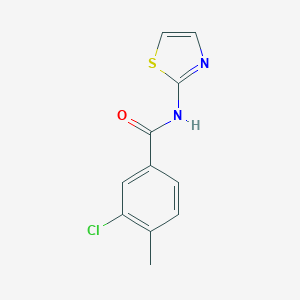![molecular formula C14H14N2OS2 B251754 N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide, also known as DTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have antitumor properties, which may make it a promising candidate for the development of cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide for lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one limitation of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide. One area of research could be the development of more efficient synthesis methods for N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide. Another area of research could be the investigation of the potential applications of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide involves the reaction of 2,6-dimethylphenyl isothiocyanate with thiophene-2-carboxylic acid in the presence of a base. This reaction results in the formation of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide with high purity.
Applications De Recherche Scientifique
N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H14N2OS2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2OS2/c1-9-5-3-6-10(2)12(9)15-14(18)16-13(17)11-7-4-8-19-11/h3-8H,1-2H3,(H2,15,16,17,18) |
Clé InChI |
AZWCBLNUHZRACK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)